REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=1.[CH2:9]([SH:13])[C:10](O)=[O:11]>C1(C)C=CC=CC=1>[SH:13][CH2:9][C:10]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=1)=[O:11]
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Name
|
|
Quantity
|
10.168 g
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Type
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reactant
|
Smiles
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NC1=CC(=CC=C1)C
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Name
|
|
Quantity
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50 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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7 mL
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Type
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reactant
|
Smiles
|
C(C(=O)O)S
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux
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Type
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CUSTOM
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Details
|
water collected in a Dean and Stark apparatus overnight
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
|
The reaction mixture was then cooled
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Type
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ADDITION
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Details
|
poured into hexane (50 ml)
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Type
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CUSTOM
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Details
|
The product separated as an oil
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Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
SCC(=O)NC1=CC(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.975 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |